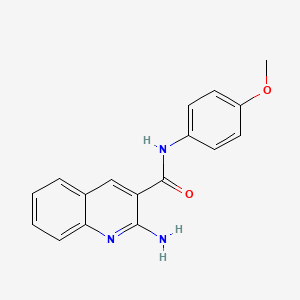

2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide” is a quinoline derivative . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid that is widely used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied and various methods have been reported . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Quinoline derivatives, including our compound of interest, have gained prominence as essential scaffolds in drug discovery. Here’s how “2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide” contributes:

Anticancer Potential: Quinoline-based compounds exhibit promising anticancer activity. For instance, quinoline derivatives have been explored as potent agents against breast, lung, and CNS tumors . Investigating the cytotoxic effects of our compound could reveal its therapeutic potential.

Synthesis Strategies: Various protocols, such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad-Limpach, have been used to construct the quinoline scaffold. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions also contribute to quinoline synthesis .

Industrial Applications

While primarily associated with medicinal and synthetic chemistry, quinolines find applications beyond the lab:

Abdanne Weyesa and Endale Mulugeta. “Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.” RSC Advances, 2020, 10, 20784. Read more Abdel-Wahab et al. “Recent advances in chemistry and therapeutic potential of quinoline-based compounds.” RSC Advances, 2022, 12, 14424. Read more

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . The future of “2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide” and similar compounds lies in further exploring their synthesis and potential biological activities.

Mechanism of Action

Target of Action

Quinoxaline derivatives, which include this compound, have been reported to act against many targets, receptors, or microorganisms .

Mode of Action

It’s worth noting that quinoxaline derivatives have been shown to interact with their targets, leading to various changes .

Biochemical Pathways

Quinoxaline derivatives have been reported to affect various biochemical pathways .

Result of Action

The compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide, which is structurally similar to 2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide, showed significant inhibition activity against S. pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) . This suggests that 2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide may have similar effects.

properties

IUPAC Name |

2-amino-N-(4-methoxyphenyl)quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-22-13-8-6-12(7-9-13)19-17(21)14-10-11-4-2-3-5-15(11)20-16(14)18/h2-10H,1H3,(H2,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZAUVSJJADOBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2416179.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2416183.png)

![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![8-bromo-3-(3-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2416189.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2416190.png)

![3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2416191.png)

![7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2416193.png)